molecular formula C14H14N4O2 B2517047 3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 306302-05-6

3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B2517047
CAS RN: 306302-05-6
M. Wt: 270.292
InChI Key: GHOCOWBTHABFQD-OVCLIPMQSA-N
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Description

Synthesis Analysis

The synthesis of N'-arylidene pyrazole-3-carbohydrazides, which are structurally related to 3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, has been described in the literature. These compounds are designed to act as dual agents against diabetes and oxidative stress, which are involved in the development and progression of metabolic syndrome. The synthesis involves the introduction of a hydroxyl group at the 4-position of the hydrazone moiety, which has been found to significantly enhance antioxidant capacity. For instance, a syringaldehyde derivative was identified as the most active compound in terms of antioxidant activity .

Molecular Structure Analysis

Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies have been conducted on N'-diphenylmethylidene pyrazole carbohydrazides. The molecular structure of these compounds has been optimized using DFT/B3LYP methods, and the vibrational frequencies have been assigned. The first order hyperpolarizability of these compounds is noteworthy, indicating potential applications in nonlinear optics. Conformational analysis has been performed to identify all possible conformations, and the stability of the molecule has been analyzed through natural bond orbital analysis .

Chemical Reactions Analysis

The reactivity of pyrazole carbohydrazides has been assessed through studies of autoxidation and hydrolysis mechanisms. Bond dissociation energies and radial distribution functions have been calculated to evaluate the susceptibility of these compounds to chemical reactions. Additionally, molecular docking studies have confirmed the potential of these compounds as inhibitors of specific enzymes, which is consistent with their proposed biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbohydrazides have been extensively studied. For example, the solvation energy values of these compounds in solution have been determined, and the stability of different species in solution has been supported by NBO and AIM studies. The high reactivity of these compounds has been attributed to the planarity of the CH3 groups linked to the nitrogen atom. In vitro antidiabetic and antioxidant activities have been revealed for these compounds, and molecular docking studies have suggested that they may exhibit anti-diabetic activity via inhibition of specific enzymes .

Scientific Research Applications

Structural and Spectroscopic Studies

Research has shown that pyrazole-carbohydrazide derivatives exhibit interesting structural properties, making them subjects for X-ray structure analysis, vibrational spectroscopy, and density functional theory (DFT) studies. These compounds demonstrate high solvation energy values in solution, suggesting potential applications in solvation studies and materials science for their unique intermolecular interactions and stability in various solvents (Karrouchi et al., 2020).

Biological Evaluation and Molecular Docking

Pyrazole derivatives are also explored for their in vitro antidiabetic and antioxidant activities, revealing their potential as therapeutic agents. Molecular docking studies further suggest these compounds could inhibit specific enzymes related to diabetes, marking them as candidates for anti-diabetic drug development (Karrouchi et al., 2020).

Antimicrobial and Antioxidant Properties

Another area of application involves the antimicrobial and antioxidant evaluation of pyrazole-carbohydrazide derivatives. These compounds have been tested against various microbial strains and have shown potent to moderate activity, suggesting their use in developing new antimicrobial agents. Their antioxidant properties further imply applications in combating oxidative stress-related diseases (Ningaiah et al., 2014).

Corrosion Inhibition

In the field of material sciences, certain pyrazole derivatives have been studied for their corrosion inhibition efficiency on metals in acidic environments. These studies involve electrochemical methods and computational approaches, revealing the potential of these compounds in protecting metals from corrosion, a crucial aspect in industrial applications (Paul et al., 2020).

properties

IUPAC Name

5-cyclopropyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-11-5-1-9(2-6-11)8-15-18-14(20)13-7-12(16-17-13)10-3-4-10/h1-2,5-8,10,19H,3-4H2,(H,16,17)(H,18,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOCOWBTHABFQD-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329335
Record name 5-cyclopropyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

306302-05-6
Record name 5-cyclopropyl-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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